molecular formula C13H16BFO3 B2683014 3-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde CAS No. 1246633-34-0

3-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Cat. No.: B2683014
CAS No.: 1246633-34-0
M. Wt: 250.08
InChI Key: DSTFDSPZMQOKIL-UHFFFAOYSA-N
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Description

3-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is an organic compound with the molecular formula C13H16BFO3. It is a boronic ester derivative, which is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a fluorine atom, a benzaldehyde group, and a boronic ester moiety, making it a versatile intermediate in various chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves a multi-step process. One common method includes the following steps:

    Formation of the Boronic Ester: The reaction begins with the formation of the boronic ester by reacting 3-fluorobenzaldehyde with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate.

    Purification: The crude product is purified by column chromatography to obtain the desired boronic ester derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Carboxylic Acids: Formed through oxidation of the aldehyde group.

    Alcohols: Formed through reduction of the aldehyde group.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds. The reaction proceeds through the formation of a palladium complex, followed by transmetalation and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is unique due to its specific combination of a fluorine atom, a benzaldehyde group, and a boronic ester moiety. This combination provides distinct reactivity and versatility in organic synthesis, particularly in forming biaryl compounds through Suzuki-Miyaura cross-coupling .

Properties

IUPAC Name

3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BFO3/c1-12(2)13(3,4)18-14(17-12)11-9(8-16)6-5-7-10(11)15/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTFDSPZMQOKIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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